4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
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Overview
Description
4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. In agriculture, it has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. In materials science, it has been used as a building block for the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid depend on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to inhibit the growth of weeds and fungi. In materials science, it has been used to synthesize materials with specific properties such as porosity and gas storage capacity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid in lab experiments include its versatility and potential for use in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
For research on 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid include investigating its potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for this compound may lead to the discovery of new applications and properties.
Synthesis Methods
The synthesis method of 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Scientific Research Applications
4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has been investigated for its potential applications in various scientific research areas. In medicine, it has been studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, it has been investigated as a potential herbicide and fungicide. In materials science, it has been studied as a potential building block for the synthesis of novel materials.
properties
IUPAC Name |
4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-19(23-15-10-8-13(9-11-15)22(28)29)14-4-3-5-16(12-14)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNNGWNBFJKWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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